Aniline Blue
Overview
Description
Aniline Blue, also known as diphenylamine blue, China blue, or Soluble blue, is a mixture of methyl blue and water blue . It is a soluble dye used as a biological dye, appearing a yellow-green color after excitation with violet light . It is used to stain collagen, reveal callose structures in plant tissues, and in other connective tissue stains .
Synthesis Analysis
Aniline Blue is produced by successive phenylation and sulfonation of basic fuchsine . It consists of sulfonation products of variable mixtures of phenylated rosaniline and pararosaniline .
Molecular Structure Analysis
The molecular formula of Aniline Blue is C32H25N3Na2O9S3 . Its average mass is 737.730 Da and its monoisotopic mass is 737.054810 Da .
Chemical Reactions Analysis
Aniline compounds are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .
Physical And Chemical Properties Analysis
Aniline Blue has a pH indicator range of 10.0 (blue) to 13.0 (orange) . It is a polar compound and has a boiling point of about 184°C and a melting point of about -6°C .
Scientific Research Applications
Environmental Applications
Adsorption for Dye Removal
Aniline Blue can be removed from aqueous solutions using various adsorbents like peanut shell and waxy rice processing waste. Studies have focused on the adsorption dynamics under different conditions like pH, temperature, and adsorbent concentration, showing the efficiency of adsorption in dye removal (Thakur & Qanungo, 2020).
Biodegradation by Microorganisms
Microorganisms such as Lysinibacillus fusiformis have been identified for their ability to degrade Aniline Blue, significantly reducing its concentration in laboratory tests and natural sewage treatments. This demonstrates the potential of biological methods for dye degradation in environmental applications (Li et al., 2018).
Microbiological Applications
- Sperm Sample Evaluation: Aniline Blue staining techniques have been used to evaluate sperm chromatin condensation and the degree of protamination in spermatozoa. This is particularly relevant in the assessment of male fertility and in reproductive medicine (Qujeq, 2016).
Material Science Applications
Photocatalytic Degradation in Nanocomposites
Aniline Blue has been used in studies involving cobalt ferrite/graphitic carbon nitride/bentonite nanocomposites for photocatalytic degradation under solar irradiation. This highlights its utility in the development of efficient materials for environmental remediation (Dg, Kc & Ss, 2021).
Electro-Optic Devices
Studies have examined the use of Aniline Blue in the development of organic/inorganic hybrid electro-optic devices. These applications demonstrate its potential in the field of photodiodes, photodetectors, and carrier storage devices (Kaçuş et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
disodium;2-amino-3-methyl-5-[[4-(4-sulfonatoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSXWYQMOYSSKB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)[O-])C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3Na2O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS] | |
Record name | C.I. Acid Blue 22 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9568 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Aniline Blue | |
CAS RN |
28631-66-5 | |
Record name | Benzenesulfonic acid, aminomethyl[[4-[(sulfophenyl)amino]phenyl][4-[(sulfophenyl)imino]-2,5-cyclohexadien-1-ylidene]methyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium hydrogen aminomethyl[[4-[(sulphonatophenyl)amino]phenyl][4-[(sulphonatophenyl)imino]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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